Fmoc-D-Ala(3-Cl)-OH
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Overview
Description
Fmoc-D-Ala(3-Cl)-OH, also known as 9-Fluorenylmethyloxycarbonyl-D-alanine (3-chloro)-OH, is a derivative of alanine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions without affecting other protecting groups that might be present.
Safety and Hazards
Mechanism of Action
Target of Action
Fmoc-D-Ala(3-Cl)-OH, also known as 9-Fluorenylmethyl chloroformate , primarily targets primary and secondary amines . These amines play a crucial role in various biological processes, including neurotransmission, immune responses, and enzymatic reactions.
Mode of Action
This compound interacts with its targets (primary and secondary amines) by acting as a protecting agent . It forms a protective layer around the amines, preventing them from reacting with other substances in the environment. This protection is particularly sensitive to base, allowing for selective deprotection under basic conditions .
Result of Action
The primary result of this compound’s action is the protection of amine groups in biochemical reactions . This protection allows for the selective reaction of other functional groups in the molecule, facilitating complex multi-step syntheses, particularly in the field of peptide synthesis.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. It is typically stored in an inert atmosphere at 2-8°C . Its protective action is sensitive to basic conditions, which can remove the Fmoc group and expose the protected amine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Ala(3-Cl)-OH typically involves the protection of the amino group of D-alanine with the Fmoc group. This is achieved through a reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Ala(3-Cl)-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group under basic conditions using piperidine in dimethylformamide.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine.
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence of amino acids. The Fmoc group is removed to expose the amino group, which can then react with the carboxyl group of another amino acid to form a peptide bond.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-D-Ala(3-Cl)-OH is used extensively in solid-phase peptide synthesis (SPPS). It allows for the stepwise construction of peptides by sequentially adding amino acids to a growing chain.
Biology
In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Medicine
In medicine, peptides synthesized using this compound can be used as therapeutic agents. For example, peptide-based drugs can target specific proteins involved in diseases, offering a high degree of specificity and reduced side effects.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. It is also used in the production of diagnostic reagents and as a tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Ala-OH: The L-isomer of alanine with an Fmoc protecting group.
Fmoc-Gly-OH: Glycine with an Fmoc protecting group.
Fmoc-Val-OH: Valine with an Fmoc protecting group.
Uniqueness
Fmoc-D-Ala(3-Cl)-OH is unique due to the presence of the D-isomer of alanine and the 3-chloro substitution. The D-isomer can introduce chirality into the peptide, which can affect its biological activity and stability. The 3-chloro substitution can also influence the reactivity and properties of the peptide.
Properties
IUPAC Name |
(2S)-3-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICWPULFDZCIBU-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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